[1,1-Biphenyl]-2,4-diol,5-chloro-
Description
[1,1-Biphenyl]-2,4-diol,5-chloro- (CAS: 106539-32-6) is a chlorinated biphenyl derivative featuring hydroxyl groups at positions 2 and 4 of one benzene ring and a chlorine atom at position 5 of the adjacent ring. Its synthesis and derivatives are of interest in medicinal chemistry and materials science, particularly due to structural similarities to bioactive lignans like honokiol .
Properties
IUPAC Name |
4-chloro-6-phenylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-6-9(11(14)7-12(10)15)8-4-2-1-3-5-8/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSWELJZGSVFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-2,4-diol,5-chloro- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated benzene with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Chlorination: The chlorine atom can be introduced through electrophilic substitution reactions using reagents like chlorine gas or N-chlorosuccinimide (NCS).
Industrial Production Methods: Industrial production of [1,1-Biphenyl]-2,4-diol,5-chloro- often involves large-scale coupling reactions followed by selective hydroxylation and chlorination steps. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully hydrogenated biphenyl derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate electrophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Fully hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl compounds depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is used in the synthesis of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties and is used in the development of antibacterial and antifungal agents.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry:
Agriculture: It is used in the formulation of pesticides and herbicides.
Polymers: The compound is incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-2,4-diol,5-chloro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways: The compound can interfere with signaling pathways, such as those involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Honokiol and Bioactive Biphenyls
Honokiol (3',5-di-allyl-[1,1'-biphenyl]-2,4'-diol, CAS: 35354-74-6) shares the biphenyldiol core but differs in substituents:
- Substituents : Allyl groups at positions 3' and 5' (vs. chlorine at position 5 in the target compound).
- Bioactivity : Exhibits anti-inflammatory, anticancer, and neuroprotective effects via modulation of PI3K/Akt/mTOR and EGFR pathways .
- Applications : Widely studied in natural product research, unlike the target compound, which lacks extensive pharmacological characterization.
Chlorinated Biphenyls: PCBs and Derivatives
Polychlorinated biphenyls (PCBs) such as PCB-030 (2,4,5-trichlorobiphenyl, CAS: 35693-92-6) and PCB-009 (2,4'-dichlorobiphenyl, CAS: 34883-39-1) are environmental pollutants with high toxicity. Key distinctions:
- Functional Groups : PCBs lack hydroxyl groups, reducing solubility and increasing bioaccumulation.
- Toxicity : PCBs disrupt endocrine and immune systems, while the diol groups in the target compound may mitigate toxicity through enhanced metabolic clearance .
Positional Isomers and Derivatives
- [1,1'-Biphenyl]-2,3-diol,2'-chloro- (CAS: 138833-48-4):
- Potassium Salt of [1,1'-Biphenyl]-2-ol,5-chloro- (CAS: 53404-21-0):
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Properties/Applications |
|---|---|---|---|---|
| [1,1-Biphenyl]-2,4-diol,5-chloro- | 106539-32-6 | C₁₂H₉ClO₂ | 2,4-diol; 5-Cl | Antioxidant potential (hypothesized) |
| Honokiol | 35354-74-6 | C₁₈H₁₈O₂ | 2,4'-diol; 3',5'-allyl | Anticancer, anti-inflammatory |
| PCB-030 | 35693-92-6 | C₁₂H₇Cl₃ | 2,4,5-Cl | Environmental toxin |
| [1,1'-Biphenyl]-2,3-diol,2'-chloro- | 138833-48-4 | C₁₂H₉ClO₂ | 2,3-diol; 2'-Cl | Synthetic intermediate |
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Solubility (Water) | LogP (Predicted) |
|---|---|---|---|
| [1,1-Biphenyl]-2,4-diol,5-Cl | 220.65 g/mol | Low | 3.2 |
| Honokiol | 266.33 g/mol | Insoluble | 4.5 |
| PCB-030 | 257.54 g/mol | Insoluble | 6.8 |
| Potassium salt derivative | 258.74 g/mol | Moderate | N/A |
Research Findings and Implications
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